molecular formula C20H27N3O5 B2379240 tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034414-41-8

tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2379240
CAS No.: 2034414-41-8
M. Wt: 389.452
InChI Key: CZNIDULIIKAUNN-UHFFFAOYSA-N
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Description

tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of targeted protein degradation platforms such as PROteolysis TArgeting Chimeras (PROTACs). The compound's structure incorporates key functional groups essential for bifunctional degrader assembly . The furo[2,3-c]pyridin-7(6H)-one moiety can serve as a potential hinge-binding motif for kinase targets or be derived from a known pharmacophore, while the piperidine carbamate protects a secondary amine, providing a critical handle for the conjugation of an E3 ubiquitin ligase recruiting ligand. This strategic design allows researchers to utilize this intermediate to construct novel degraders aimed at challenging drug targets, including those considered undruggable by conventional small-molecule inhibitors. The exploration of such intermediates is crucial for advancing the field of targeted protein degradation and expanding the toolbox for chemical biology . Its primary research value lies in enabling the investigation of cellular signaling pathways and the development of potential therapeutic strategies through the induced degradation of specific pathogenic proteins.

Properties

IUPAC Name

tert-butyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-9-4-5-15(13-23)17(24)21-8-11-22-10-6-14-7-12-27-16(14)18(22)25/h6-7,10,12,15H,4-5,8-9,11,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIDULIIKAUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan ring precursor under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furo[2,3-c]pyridine intermediate.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated or aminated derivatives.

Scientific Research Applications

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional group similarities with other piperidine- and heterocycle-containing molecules. For example:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target compound Furo[2,3-c]pyridinone Piperidine, tert-butyl carbamate 389.45
1-Ethyl-8-(((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-7-(4-methoxy-3-(piperidin-1-yl)benzyl)-3,7-dihydro-1H-purine-2,6-dione Purine-2,6-dione Piperidine, hydroxyethyl, methoxybenzyl 526.29
tert-butyl (S,Z)-(1,4-dimethyl-6-oxo-4-(4-(piperidin-1-yl)thiophen-2-yl)tetrahydropyrimidin-2(1H)-ylidene)carbamate Tetrahydropyrimidinone Piperidine, thiophene, tert-butyl carbamate 417.54 (estimated)

Key Observations :

  • The tert-butyl carbamate group is conserved across analogues, suggesting its role in stability or pharmacokinetics.
Physicochemical and Spectroscopic Properties
  • NMR Data: The target compound’s ¹H NMR in DMSO-d₆ would exhibit signals for the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ ~1.5–3.0 ppm), and furopyridinone aromatic protons (δ ~6.5–8.0 ppm). This contrasts with the purine-dione analogue, which shows distinct peaks for the hydroxyethyl (δ ~3.5 ppm) and methoxybenzyl groups (δ ~3.8 ppm) .
Docking and Computational Studies

Molecular docking studies using methods like Glide (as described in ) would provide insights into the target compound’s binding mode versus analogues. For example:

  • Glide vs. GOLD/FlexX : Glide’s superior accuracy in pose prediction (<1 Å RMSD in 50% of cases) suggests more reliable binding affinity estimates for the target compound compared to analogues studied with less precise methods.
  • Hypothetical docking scores: If docked to a kinase target, the furopyridinone core may exhibit stronger π-π stacking than purine-dione analogues, while the piperidine-carbamate moiety could optimize hydrophobic interactions.

Research Findings and Implications

  • Structural Insights: The furopyridinone core’s planar geometry may enhance target engagement compared to bulkier purine-dione derivatives.
  • Synthetic Challenges : Lower yields (e.g., 57.9% in Scale-up Method B ) for complex analogues underscore the need for optimized routes.
  • Computational Reliability : Glide’s accuracy supports its use in prioritizing the target compound for in vitro testing over analogues studied with less robust methods .

Biological Activity

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, piperidine-based derivatives have been shown to inhibit viral infections effectively. A study found that a related compound with a tert-butyl carbamate group demonstrated significant anti-influenza activity due to its ability to form hydrogen bonds with viral targets .

Structure-Activity Relationships (SAR)

The SAR studies for piperidine derivatives suggest that the presence of bulky groups such as tert-butyl enhances biological activity by improving binding interactions with target proteins. The specific interactions facilitated by the carbamate group are crucial for the compound's effectiveness. For example, the removal of this group resulted in a marked decrease in activity .

Antiviral Activity

A notable study evaluated the antiviral properties of related piperidine derivatives against influenza viruses. The most potent compound in this series exhibited no cytotoxicity across various cell lines while maintaining a high selectivity index (SI) over 160,000, indicating that its antiviral effects were not due to non-specific cytotoxicity .

CompoundAntiviral Activity (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
11e< 0.1 µM> 16 mM> 160,000

Case Studies

  • Influenza Virus Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The most effective compound demonstrated significant antiviral activity without cytotoxic effects in cell culture models.
  • Monoamine Oxidase Inhibition : Research on piperidine-like compounds revealed selective inhibition of human MAO-A and MAO-B isoenzymes. This selectivity is crucial for developing treatments for neurological disorders and may also confer anticancer properties through modulation of metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling a piperidine-1-carboxylate core with a functionalized furopyridine derivative. Key steps may include:

  • Amide bond formation : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the piperidine carboxylate with the ethylamine-linked furopyridine moiety.
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is commonly employed to protect amines during synthesis, requiring acidic conditions (e.g., TFA) for removal .
  • Solvent optimization : Reactions are often conducted in anhydrous dichloromethane or DMF under inert atmospheres to prevent hydrolysis .
    • Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and Boc group retention (e.g., tert-butyl proton signals at ~1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities.
  • HPLC : Reverse-phase HPLC (C18 column) with UV detection to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency measures : Immediate rinsing with water for skin/eye exposure; consult SDS for compound-specific hazards (note: GHS classification may not be available for novel analogs) .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Methodology :

  • Protein preparation : Retrieve target structures (e.g., enzymes/receptors) from the PDB. Optimize hydrogen bonding networks and assign partial charges.
  • Ligand preparation : Generate 3D conformers of the compound using tools like OpenBabel.
  • Docking workflow : Use Glide (Schrödinger) for rigid receptor/flexible ligand docking. The OPLS-AA force field refines poses, followed by Monte Carlo sampling to account for torsional flexibility .
    • Validation : Compare docking scores (e.g., GlideScore) with known inhibitors. Validate top poses via molecular dynamics simulations (e.g., Desmond).

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Troubleshooting steps :

  • Assay condition optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts.
  • Target engagement validation : Use SPR or ITC to measure binding affinity directly, bypassing cell-based variables .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if discrepancies arise from rapid degradation .

Q. What strategies are effective for modifying the furopyridine moiety to enhance target selectivity?

  • Rational design :

  • Bioisosteric replacement : Substitute the furopyridine oxygen with sulfur (e.g., thienopyridine analogs) to modulate electronic properties .
  • Substituent screening : Introduce halogens (Cl, F) or methyl groups at the 2-position of the furopyridine ring to probe steric effects .
    • Synthetic feasibility : Prioritize reactions compatible with Boc protection (e.g., Pd-catalyzed cross-coupling post-deprotection) .

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